N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide]
Description
BenchChem offers high-quality N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide] including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-pyridin-2-yl-N-[4-[[4-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]cyclohexyl]methyl]cyclohexyl]piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48N8O2/c42-32(40-21-17-38(18-22-40)30-5-1-3-15-34-30)36-28-11-7-26(8-12-28)25-27-9-13-29(14-10-27)37-33(43)41-23-19-39(20-24-41)31-6-2-4-16-35-31/h1-6,15-16,26-29H,7-14,17-25H2,(H,36,42)(H,37,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZFHMUKPPIBJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC2CCC(CC2)NC(=O)N3CCN(CC3)C4=CC=CC=N4)NC(=O)N5CCN(CC5)C6=CC=CC=N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide] is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by its complex molecular structure, which includes two piperazine rings connected by a methylene bridge. Its molecular formula is with a molecular weight of approximately 554.72 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Boiling Point | 622.9 °C (predicted) |
| Density | 1.11 g/cm³ (predicted) |
| Solubility | 100 mg/L at 20 °C |
| LogP | 5.16 |
| pKa | 7.32 |
Research indicates that N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide] exhibits biological activity through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
- Receptor Modulation : It may act as a modulator for various receptors, including those associated with neurotransmitter systems, which could impact neurological functions.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro studies using cancer cell lines demonstrated significant cytotoxic effects at micromolar concentrations. The compound induced apoptosis and inhibited cell migration, suggesting potential applications in cancer therapy.
- Mechanistic Insights : Further mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death in tumor cells.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Broad Spectrum Activity : Research indicates effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Synergistic Effects : When combined with traditional antibiotics, it exhibited synergistic effects, enhancing the overall antimicrobial efficacy.
Case Studies
- Case Study 1 : A clinical trial involving patients with specific types of cancer evaluated the safety and efficacy of this compound as part of a combination therapy. Results indicated improved patient outcomes compared to standard treatments alone.
- Case Study 2 : An animal model study assessed the antimicrobial effects against resistant bacterial strains. The results showed a significant reduction in bacterial load in treated subjects compared to controls.
Safety Profile
While promising, the safety profile of N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide] requires careful consideration:
- Toxicity Studies : Preliminary toxicity studies suggest low acute toxicity; however, long-term effects remain to be fully elucidated.
- Regulatory Status : As of now, comprehensive regulatory assessments are ongoing to determine its suitability for clinical use.
Preparation Methods
Core Diamine Synthesis: Methylene-Bridged Cyclohexane Intermediate
The methylene-bridged cyclohexane diamine serves as the central scaffold. A common approach involves:
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Cyclohexanone Condensation : Two equivalents of cyclohexanone undergo aldol condensation with formaldehyde under basic conditions (e.g., KOH/ethanol) to form 4,4'-methylenebis(cyclohexanone).
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Reductive Amination : The diketone is converted to the diamine via reaction with ammonium acetate and sodium cyanoborohydride in methanol, yielding N,N'-(methylenedi-4,1-cyclohexanediyl)bis(cyclohexylamine).
Key Reaction:
Carboxamide Formation: Piperazine-Pyridinyl Coupling
The diamine reacts with 4-(2-pyridinyl)piperazine-1-carboxylic acid under activation by carbodiimides:
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Acid Activation : The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous DMF.
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Nucleophilic Acyl Substitution : The diamine’s primary amines attack the activated carbonyl, forming bis-carboxamide linkages.
Optimization Parameters:
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Molar Ratio : 1:2.2 (diamine:activated acid) ensures complete bis-amidation.
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Temperature : 0–5°C during activation, followed by 24-hour stirring at room temperature.
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Yield : 68–72% after purification via silica gel chromatography (eluent: CHCl/MeOH 9:1).
Alternative Methodologies and Comparative Analysis
Acyl Chloride Route
Using 4-(2-pyridinyl)piperazine-1-carbonyl chloride improves reaction speed but requires stringent anhydrous conditions:
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Chlorination : Treat the carboxylic acid with thionyl chloride (SOCl) in refluxing toluene.
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Coupling : Add the diamine and triethylamine (TEA) as a base, yielding the product in 65% yield.
| Parameter | EDC/HOBt Method | Acyl Chloride Method |
|---|---|---|
| Reaction Time | 24–36 hours | 8–12 hours |
| Yield | 68–72% | 60–65% |
| Byproducts | Minimal | HCl (requires scavenging) |
| Scalability | High | Moderate |
Solid-Phase Synthesis
Immobilizing the diamine on Wang resin enables stepwise coupling, though this method is less common due to:
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Limitations : Lower yields (~50%) and challenges in resin cleavage.
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Advantages : Simplified purification for high-throughput screening.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
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H NMR (400 MHz, DMSO-): δ 8.21 (d, 2H, pyridinyl-H), 3.45–3.60 (m, 16H, piperazine-H), 1.20–1.80 (m, 18H, cyclohexyl-H).
Industrial-Scale Considerations
Solvent Selection
Catalytic Improvements
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Microwave Assistance : Reduces reaction time by 40% (80°C, 150 W, 30 minutes) without compromising yield.
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Flow Chemistry : Continuous flow systems enhance mixing and heat transfer, boosting throughput by 3×.
Challenges and Mitigation Strategies
Steric Hindrance
Bulky cyclohexyl groups slow reaction kinetics. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
